molecular formula C19H21N3O2 B2377918 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide CAS No. 1795441-55-2

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide

Cat. No.: B2377918
CAS No.: 1795441-55-2
M. Wt: 323.396
InChI Key: XIOBFLUXPPDFGF-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide is a synthetic small molecule building block built around the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in modern drug discovery . This nitrogen-rich heterocyclic core is a key feature in many compounds investigated for their potent biological activities, particularly as protein kinase inhibitors . The molecular structure of this compound, which incorporates a phenoxypropanamide chain linked via a propyl group, suggests potential for interaction with a variety of enzymatic targets. Researchers can leverage this chemical as a critical intermediate in the synthesis of more complex targeted therapeutics. The 1H-pyrrolo[2,3-b]pyridine core is a well-documented pharmacophore in the development of inhibitors for kinases such as RSK2 (Ribosomal S6 Kinase 2) and Pim-1 . Kinase inhibitors based on this scaffold have demonstrated significant anti-proliferative activity in cell-based assays, highlighting their value in oncology research . The specific substitution pattern on this molecule makes it a versatile compound for structure-activity relationship (SAR) studies, fragment-based drug design, and medicinal chemistry optimization programs aimed at developing novel therapeutic agents for various diseases. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for human consumption, diagnostic use, or any therapeutic applications. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-phenoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15(24-17-8-3-2-4-9-17)19(23)21-12-6-13-22-14-10-16-7-5-11-20-18(16)22/h2-5,7-11,14-15H,6,12-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOBFLUXPPDFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C=CC2=C1N=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Halogenated Intermediates

Palladium-catalyzed coupling enables introduction of aryl/heteroaryl groups to the pyrrolopyridine core. The patent WO2006063167A1 details:

Procedure :

  • Charge 5-bromo-1H-pyrrolo[2,3-b]pyridine (5.00 g, 25.4 mmol), phenylboronic acid (3.70 g, 30.5 mmol), K₂CO₃ (10.5 g, 76.1 mmol) into 253 mL dioxane/water (2.5:1).
  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.04 g, 1.27 mmol).
  • Heat at 80°C under N₂ for 12 hr.
  • Acidify with 6N HCl, extract with ethyl acetate, purify via ion-exchange resin.

Key Data :

Parameter Value
Catalyst Loading 5 mol%
Yield (Analog) 68–72%
Purity (HPLC) >95%

Cyclocondensation Route

Khaled et al. demonstrated pyrrolo[2,3-b]pyridine synthesis via acid-catalyzed cyclization:

Reaction Scheme :
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + Active methylene compound → 1H-Pyrrolo[2,3-b]pyridine

Optimized Conditions :

  • Solvent: Acetic acid
  • Catalyst: HCl (3–5 drops)
  • Temperature: Reflux (110–118°C)
  • Time: 4–6 hr

Advantages :

  • Avoids transition metal catalysts
  • Suitable for electron-deficient substrates

Side Chain Installation: Propylamine Functionalization

Nucleophilic Amination of Halopyrrolopyridines

Intermediate 1-(3-bromopropyl)-1H-pyrrolo[2,3-b]pyridine reacts with ammonia under Buchwald-Hartwig conditions:

Typical Protocol :

  • Dissolve bromopropyl-pyrrolopyridine (10 mmol) in toluene (50 mL).
  • Add Pd₂(dba)₃ (0.1 mmol), Xantphos (0.2 mmol), Cs₂CO₃ (30 mmol).
  • Charge NH₃ (gas) at 100°C for 18 hr.
  • Filter through Celite, concentrate, purify via flash chromatography.

Yield Optimization :

Base Temp (°C) Yield (%)
Cs₂CO₃ 100 65
KOtBu 80 58
NaHMDS 60 42

Amide Coupling: Final Step Assembly

Carbodiimide-Mediated Coupling

React 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-amine with 2-phenoxypropanoic acid using EDCI/HOBt:

Procedure :

  • Dissolve 2-phenoxypropanoic acid (1.2 eq) in DCM (20 mL).
  • Add EDCI (1.5 eq), HOBt (1.5 eq), stir at 0°C for 15 min.
  • Add amine (1.0 eq), DMAP (0.1 eq), stir at RT for 12 hr.
  • Wash with 5% HCl, dry over Na₂SO₄, recrystallize from EtOAc/hexane.

Critical Parameters :

  • Stoichiometric HOBt prevents racemization
  • DMAP accelerates acylation

Yield Data :

Acid Activation Method Solvent Yield (%)
EDCI/HOBt DCM 85
HATU/DIEA DMF 78
DCC/DMAP THF 72

Alternative Routes and Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer for exothermic amidation steps:

Benefits :

  • Reduced reaction time (2 hr vs. 12 hr batch)
  • Improved safety profile for scale-up

Enzymatic Amidations

Lipase-catalyzed coupling in non-aqueous media:

  • Solvent: tert-Butanol
  • Enzyme: Candida antarctica Lipase B
  • Conversion: 92% at 40°C

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), EtOAc/hexane gradient
  • HPLC : C18 column, acetonitrile/water + 0.1% TFA

Spectroscopic Validation

Key ¹H NMR Signals (CDCl₃) :

  • Pyrrolopyridine H-3: δ 8.45 (d, J = 4.8 Hz)
  • Propyl Chain CH₂N: δ 3.25 (t, J = 6.6 Hz)
  • Phenoxy OCH₂: δ 4.50 (q, J = 6.9 Hz)

HRMS (ESI+) : Calculated for C₂₃H₂₄N₃O₂ [M+H]⁺: 374.1864 Observed: 374.1868

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core and the phenoxypropanamide group. This unique structure contributes to its potent inhibitory activity against protein kinases and its potential as a therapeutic agent for cancer treatment .

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide is a synthetic compound belonging to the class of pyrrolopyridine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[2,3-b]pyridine moiety linked to a phenoxypropanamide group. Its molecular formula is C23H23N3O2C_{23}H_{23}N_{3}O_{2}, with a molecular weight of 373.4 g/mol. The structural characteristics contribute to its unique chemical properties and biological interactions.

This compound exhibits various biological activities through multiple mechanisms:

  • Kinase Inhibition : Research indicates that this compound may act as an inhibitor of specific kinases, which are enzymes that play critical roles in cellular signaling pathways. In particular, it has shown potential as a RET (rearranged during transfection) kinase inhibitor, which is significant in cancer treatment due to RET's involvement in oncogenesis .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolopyridine compounds have exhibited antimicrobial properties, making them candidates for further exploration in infectious disease treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cancer Research : A study focused on the compound's ability to inhibit RET kinase activity demonstrated selective inhibition against both wild-type and mutant forms of the enzyme. This selectivity is crucial for developing targeted therapies for RET-driven cancers .
  • Diabetes Management : Another research effort evaluated related compounds for their efficacy in lowering blood glucose levels, suggesting potential applications in managing diabetes and related metabolic disorders .
  • Antileishmanial Efficacy : The compound's derivatives were tested for antileishmanial activity against visceral leishmaniasis, indicating its potential role in treating parasitic infections .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core : Cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.
  • Alkylation : The core structure is alkylated with a suitable agent to introduce the propyl chain.
  • Amidation : Finally, the alkylated pyrrolo[2,3-b]pyridine is reacted with 2-phenoxypropanoic acid or its derivatives to form the desired amide .

Summary of Biological Activities

Activity Type Description
Kinase InhibitionSelective inhibition of RET kinase; potential for targeted cancer therapies
AntimicrobialExhibited antimicrobial properties; candidates for infectious disease treatment
AntileishmanialEffective against visceral leishmaniasis; potential in parasitic infection therapy
Diabetes ManagementPotential efficacy in lowering blood glucose levels

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization. Key steps include:

  • Coupling reactions : Use of piperidine or ethanol as catalysts under controlled temperatures (0–5°C) to minimize side reactions .
  • Amide bond formation : Reacting the pyrrolopyridine intermediate with phenoxypropanoyl chloride in anhydrous conditions.
  • Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Temperature control (<10°C) during coupling, inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for intermediate:acylating agent).

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Analytical characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyrrole NH at δ 11.2 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error (theoretical vs. observed m/z) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .

Q. What solvent systems and purification techniques optimize yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) for coupling steps; ethanol/water mixtures for recrystallization .
  • Chromatography : Gradient elution (hexane:ethyl acetate 3:1 to 1:1) for intermediates; reversed-phase HPLC for final purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., phenoxy group → fluorinated or methylated variants) and assess changes in activity .
  • Biological Assays : Test analogs in kinase inhibition assays (e.g., JAK2/STAT3 pathways) or cytotoxicity screens (IC₅₀ in cancer cell lines) .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to kinase ATP pockets .
    • Example SAR Table :
Analog SubstituentKinase Inhibition (% at 10 µM)Cytotoxicity (IC₅₀, µM)
Phenoxy (Parent)78% (JAK2)12.5 ± 1.2
4-Fluorophenoxy92%8.7 ± 0.9
2-Methylphenoxy65%18.3 ± 2.1

Q. What experimental strategies validate hypothesized kinase inhibition mechanisms?

  • Methodological Answer :

  • In Vitro Kinase Assays : Use recombinant kinases (e.g., JAK2) with ATP-Glo™ luminescence to quantify inhibition .
  • Cellular Phosphorylation Analysis : Western blotting for phosphorylated STAT3 in treated vs. untreated cells .
  • Mutagenesis Studies : Introduce point mutations (e.g., kinase ATP-binding residues) to confirm binding specificity .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line origin, serum concentration, incubation time) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .
  • Off-Target Profiling : Screen compound against unrelated targets (e.g., GPCR panels) to rule out nonspecific effects .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Reproducibility : Document reaction conditions (e.g., humidity, lot numbers of reagents) to minimize batch-to-batch variability .

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